N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Overview
Description
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a synthetic compound with the CAS Number: 1183246-55-0 . It has a molecular weight of 200.28 g/mol . It is also known as A-84543. The compound is part of the piperidine family , which is significant in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code is 1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) .Physical And Chemical Properties Analysis
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a liquid . It has a molecular weight of 200.28 g/mol . The compound’s InChI Code is 1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) .Scientific Research Applications
Alkoxycarbonylpiperidines in Palladium-catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, such as 2-(methoxycarbonyl)piperidine, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are significant for synthesizing carboxamides from iodoalkenes and iodoarenes, offering a method for the functionalization of piperidine derivatives which could include N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide. This process allows for the creation of complex amide structures, potentially useful in various chemical syntheses and pharmaceutical applications (Takács et al., 2014).
Microwave-Assisted Direct Amidation
Direct amidation of compounds using microwave-assisted techniques has been explored to efficiently produce carboxamides. This method involves treating substrates with primary aliphatic amines under specific conditions to yield corresponding carboxamides. Such methodologies could be applied to the synthesis or modification of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, enhancing the efficiency and yield of desired amide products in pharmaceutical and material science research (Milosevic et al., 2015).
Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase (anti-AChE) activity. This suggests that modifications on the piperidine ring, similar to those in N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, could lead to potent inhibitors of acetylcholinesterase, with potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Indole-2-carboxamides and Allosteric Modulation of CB1
The study of indole-2-carboxamides, particularly those with piperidine substitutions, has revealed their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). These findings indicate that structural analogs, such as N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, could serve as a basis for developing new CB1 modulators with therapeutic implications in neurological disorders (Khurana et al., 2014).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, is an important task of modern organic chemistry .
properties
IUPAC Name |
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGSDWSHMZOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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